molecular formula C11H14N2OS B6599832 Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-29-0

Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B6599832
CAS No.: 613660-29-0
M. Wt: 222.31 g/mol
InChI Key: XFLUZVYMUDPERX-UHFFFAOYSA-N
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Description

Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- is a chemical compound with the molecular formula C11H14N2OS It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- typically involves the reaction of thiomorpholine with 6-methyl-3-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- include other thiomorpholine derivatives and pyridinecarboxylic acid derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific combination of a thiomorpholine ring and a 6-methyl-3-pyridinyl group

Properties

IUPAC Name

(6-methylpyridin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-9-2-3-10(8-12-9)11(14)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLUZVYMUDPERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472351
Record name Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613660-29-0
Record name Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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